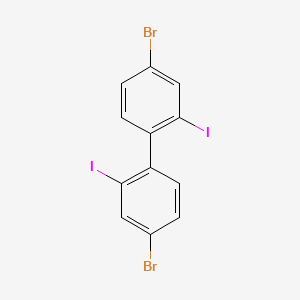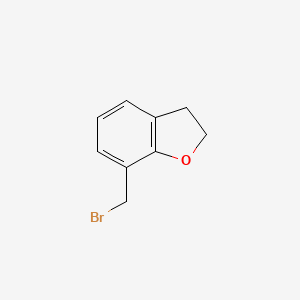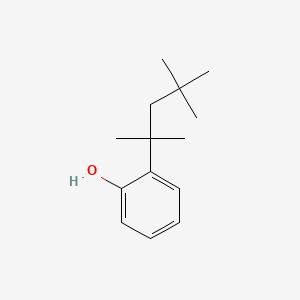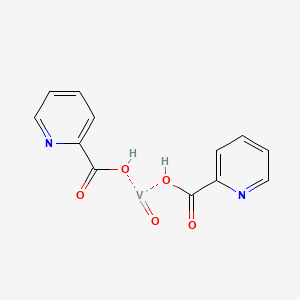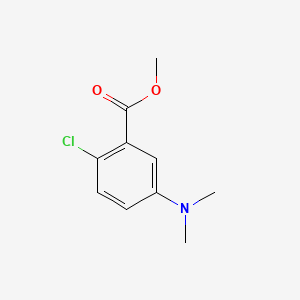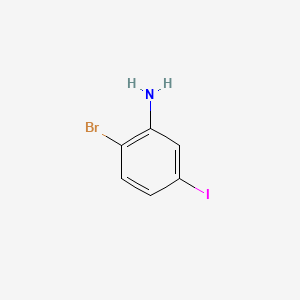
2-Bromo-5-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-iodoaniline, also known as 1-Amino-2-bromo-5-iodobenzene or 2-Amino-1-bromo-4-iodobenzene, is a chemical compound with the empirical formula C6H5BrIN . It has a molecular weight of 297.92 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-iodoaniline can be represented by the SMILES stringNc1cc(I)ccc1Br . This indicates that the molecule consists of a benzene ring with an amino group (NH2), a bromine atom, and an iodine atom attached to it . Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-5-iodoaniline are not available, similar compounds are often used in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
2-Bromo-5-iodoaniline is a solid substance . It has a density of 2.3±0.1 g/cm3 . The boiling point is approximately 309.5±27.0 °C at 760 mmHg . The melting point information is not available .Scientific Research Applications
Nephrotoxicity Studies : Haloanilines, including compounds similar to 2-Bromo-5-iodoaniline, have been investigated for their nephrotoxic effects. A study found that certain haloanilines can induce nephrotoxicity, with bromo and iodo substitutions notably enhancing the nephrotoxic potential of aniline derivatives (Hong et al., 2000).
Electrochemical Oxidation : Research on the electrochemical oxidation of haloanilines, including 4-iodoaniline, has been conducted, which is relevant to the understanding of the electrochemical properties of 2-Bromo-5-iodoaniline. These studies have implications for their use in chemical synthesis and industrial applications (Kádár et al., 2001).
Palladium-Catalyzed Carbonylation : 2-Bromo-5-iodoaniline derivatives have been used as substrates in palladium-catalyzed carbonylation reactions. These reactions are significant for the synthesis of various organic compounds, highlighting the compound's utility in organic chemistry (Ács et al., 2006).
DNA Replication Detection : Compounds like 5-bromo- and 5-iododeoxyuridine, which are structurally related to 2-Bromo-5-iodoaniline, have been used in the development of monoclonal antibodies for detecting DNA replication. This application is significant in biomedical research and diagnostics (Gratzner, 1982).
Synthesis of Indoles : 2-Bromo-5-iodoaniline derivatives are used in the synthesis of trisubstituted indoles, which are important compounds in pharmaceuticals and organic materials. The methodologies developed for these syntheses demonstrate the compound's versatility in organic synthesis (Cacchi et al., 2015).
Cancer Radiotherapy Sensitizers : 5-Halo-2'-deoxyuridines, related to 2-Bromo-5-iodoaniline, have been studied for their potential as radiosensitizers in cancer therapy. Their interaction with DNA and the consequent enhancement of radiation therapy's efficacy make them significant in oncological research (Wang & Lu, 2010).
Safety and Hazards
2-Bromo-5-iodoaniline may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear suitable personal protective equipment when handling this chemical .
Relevant Papers I found some papers related to 2-Bromo-5-iodoaniline, but they are mostly related to its properties and uses . For more detailed information, you may want to look up these references directly.
properties
IUPAC Name |
2-bromo-5-iodoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVKBOZTHZJQLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111721-74-5 |
Source


|
| Record name | 2-bromo-5-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B599323.png)
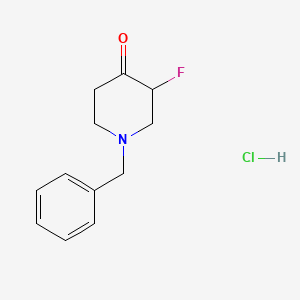
![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)
![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)



